molecular formula C13H15N3O3S2 B2437718 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine CAS No. 618076-76-9

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine

Cat. No.: B2437718
CAS No.: 618076-76-9
M. Wt: 325.4
InChI Key: IPQNENJJWDNXJO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c14-13-15-12(9-20-13)10-1-3-11(4-2-10)21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQNENJJWDNXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenylthiazol-2-amine with morpholine and sulfur dioxide under specific conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2} and a molecular weight of 325.41 g/mol. Its structure features a thiazole ring that is significant for its biological activity, allowing it to interact with various biological macromolecules and enzymes.

Chemistry

In chemical research, 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine serves as:

  • Building Block : It is utilized in the synthesis of more complex molecules, facilitating the creation of novel compounds.
  • Reagent : Employed in various chemical reactions due to its reactive sulfonamide group.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : It shows promise as an enzyme inhibitor, which can disrupt specific biochemical pathways. The thiazole structure enhances binding to target enzymes, potentially leading to therapeutic effects such as inhibiting cancer cell proliferation or microbial growth.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against multidrug-resistant pathogens, indicating its potential as an antimicrobial agent .

Medicine

In the medical field, 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is explored for:

  • Cancer Treatment : Research indicates that it may reduce cell viability in various cancer cell lines at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Infectious Diseases : Its antimicrobial properties are being studied in the context of treating infections caused by resistant strains of bacteria .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryBuilding BlockSynthesis of complex molecules
ReagentVarious chemical reactions
BiologyEnzyme InhibitionInhibition of cancer cell proliferation
Antimicrobial ActivityEffective against MRSA strains
MedicineCancer TreatmentCytotoxic effects on cancer cell lines
Infectious DiseasesTreatment against multidrug-resistant pathogens

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives, including 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine, against multidrug-resistant pathogens. The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid, highlighting its potential as a new antimicrobial agent .

Case Study 2: Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines (e.g., MCF7), this compound demonstrated a notable reduction in cell viability at concentrations exceeding 10 µM. These findings suggest its potential role in cancer therapy by targeting tumor cells effectively .

Mechanism of Action

The mechanism of action of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is unique due to its specific combination of the thiazole ring and the morpholinosulfonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a phenyl group with a morpholinosulfonyl substituent, and an amine group. The presence of the sulfonyl and thiazole moieties is crucial for its biological properties.

The mechanism of action for 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine involves interaction with specific biological targets, primarily enzymes and receptors. It has been shown to inhibit various enzymatic activities, which may lead to antimicrobial effects.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, particularly targeting the MurA enzyme. This enzyme plays a critical role in peptidoglycan biosynthesis, making it a valuable target for developing new antibacterial agents .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. The structure-activity relationship studies suggest that modifications to the thiazole and sulfonamide groups can enhance antifungal potency.

Fungal Strain MIC (µg/mL)
Candida albicans50
Aspergillus niger25

The presence of specific substituents on the phenyl ring appears to influence antifungal efficacy significantly .

Study 1: Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial activity of various thiazole derivatives, including 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized molecular docking simulations to predict the binding affinity of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine to the MurA enzyme. The results indicated strong binding interactions, supporting the hypothesis that this compound effectively inhibits MurA function and disrupts bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to either the morpholino or thiazole portions can significantly impact biological activity. For instance:

  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Thiazole Ring : Critical for antimicrobial activity; variations can lead to increased potency.

Q & A

What are the common synthetic strategies for preparing 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine and its derivatives?

Basic Research Focus
The synthesis typically involves cyclocondensation reactions. A general approach includes:

  • Step 1 : Reacting 4-(4-substituted phenyl)thiazol-2-amine precursors with morpholinosulfonyl groups under acidic conditions (e.g., glacial acetic acid with sodium acetate) to form the thiazole core .
  • Step 2 : Introducing sulfonyl morpholine moieties via nucleophilic substitution or coupling reactions. For example, substituting halogenated intermediates with morpholine in the presence of a base like K₂CO₃ .
  • Step 3 : Purification via recrystallization (ethanol or acetic acid) to achieve >70% yields .
    Key Considerations : Optimize reaction time (4–7 hours) and solvent polarity to minimize byproducts .

Which spectroscopic techniques are employed to characterize the structural integrity of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine?

Basic Research Focus
Structural validation relies on:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., thiazole NH₂ at δ 6.5–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretching at 3300–3500 cm⁻¹, S=O vibrations at 1150–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.41 for C₁₃H₁₅N₃O₃S₂) .
    Note : Cross-validate spectral data with computational tools (e.g., PubChem or Gaussian simulations) .

What in vitro biological assays are typically used to evaluate the pharmacological potential of this compound?

Basic Research Focus
Common assays include:

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity Assays : SRB (sulforhodamine B) assay for cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Antifungal Activity : Agar diffusion against C. albicans .
    Protocol : Use 96-well plates, triplicate measurements, and positive controls (e.g., ciprofloxacin for bacteria) .

How can structure-activity relationship (SAR) studies guide the optimization of derivatives for enhanced biological activity?

Advanced Research Focus
Methodological Framework :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, Cl) at the phenyl ring’s para position to boost antimicrobial activity .
  • Morpholinosulfonyl Modifications : Replace morpholine with piperazine or adjust sulfonyl linker length to improve target binding .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP, polar surface area, and IC₅₀ values .
    Case Study : 4-(4-Bromophenyl) analogs showed 2.5-fold higher activity than unsubstituted derivatives .

What methodological approaches are recommended to resolve contradictions in biological activity data across different assay systems?

Advanced Research Focus
Strategies :

  • Assay Standardization : Normalize cell density (e.g., 1,000 cells/well for SRB assays) and solvent controls (DMSO ≤1%) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers in triplicate data .
  • Target-Specific Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to confirm mechanisms .
    Example : Discrepancies in IC₅₀ values may arise from differential membrane permeability in cancer vs. bacterial cells .

What are the key considerations in designing molecular docking studies to predict the binding affinity of this compound with target proteins?

Advanced Research Focus
Protocol :

  • Protein Preparation : Retrieve 3D structures (PDB), remove water molecules, and add hydrogens using tools like AutoDock .
  • Ligand Preparation : Optimize the compound’s geometry (Avogadro) and assign charges (Gasteiger-Marsili) .
  • Docking Parameters : Use Lamarckian GA (Genetic Algorithm) with 100 runs and a grid box covering the active site (e.g., ATP-binding pocket in kinases) .
    Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., RMSD <2 Å) .

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